molecular formula C11H23NO3 B13714463 11-Nitro-1-undecanol

11-Nitro-1-undecanol

Cat. No.: B13714463
M. Wt: 217.31 g/mol
InChI Key: PSXISJYLVGWDJC-UHFFFAOYSA-N
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Description

Based on the evidence, 11-Nitro-1-undecanol can be inferred to have a molecular formula of C₁₁H₂₃NO₃, featuring a nitro (-NO₂) group at the terminal carbon. Nitroalkanes are typically polar, reactive compounds used in organic synthesis, explosives, or surfactants. However, specific data on this compound (e.g., CAS number, thermodynamic properties) are absent in the provided sources.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

11-nitroundecan-1-ol

InChI

InChI=1S/C11H23NO3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2

InChI Key

PSXISJYLVGWDJC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC[N+](=O)[O-])CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Nitro-1-undecanol can be synthesized through several methods. One common approach involves the nitration of 1-undecanol. This process typically uses a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

11-Nitro-1-undecanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are often used in the reduction of the nitro group.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of 11-nitro-undecanal.

    Reduction: Formation of 11-amino-1-undecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

11-Nitro-1-undecanol is characterized by the following molecular properties:

  • Molecular Formula : C11H23NO2
  • Molecular Weight : 199.29 g/mol
  • Structure : It features a nitro group attached to the undecanol chain, which influences its reactivity and biological interactions.

Cancer Metabolism

Recent studies have identified this compound as a metabolite involved in cancer metabolism. Its role as a human metabolite suggests potential implications in cancer biology, particularly in metabolic pathways that are altered in cancer cells . The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in cancer therapeutics.

Immunological Applications

Research has indicated that derivatives of compounds related to this compound can enhance immune responses. For example, saponin derivatives synthesized from 11-amino-1-undecanol showed increased antibody activity and T-cell activation in immunized mice . This suggests that nitroalkenes may serve as adjuvants or immunomodulators in vaccine formulations.

Antimicrobial Properties

Nitroalkenes, including this compound, have been studied for their antimicrobial activity. The presence of the nitro group can enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes . This property is particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance.

Chemical Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Nitration of Undecanol : Direct nitration reactions can introduce the nitro group at the desired position on the undecanol chain.
  • Protective Group Strategies : Utilizing protecting groups during synthesis can facilitate selective reactions and improve yields when constructing complex derivatives .

Use in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly for creating other functionalized compounds. Its ability to undergo various chemical transformations makes it an important building block in synthetic organic chemistry .

Case Study 1: Cancer Research

A study highlighted the metabolic profiling of cancer cells where this compound was identified as a significant metabolite. The findings suggest that targeting metabolic pathways involving this compound could lead to novel therapeutic strategies for cancer treatment .

Case Study 2: Immunology

In an experimental setup involving immunized mice, derivatives of this compound were shown to significantly enhance IgG antibody production compared to control groups. This underscores its potential use as an adjuvant in vaccine development .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer MetabolismRole as a metabolite in altered metabolic pathwaysIdentified as significant in cancer cell studies
Immunological ResponsesPotential as an immunomodulator or adjuvantEnhanced antibody production in mice
Antimicrobial ActivityDisruption of microbial functionsEffective against specific microbial strains
Organic SynthesisIntermediate for synthesizing other compoundsValuable building block for complex organic synthesis

Mechanism of Action

The mechanism of action of 11-Nitro-1-undecanol involves its interaction with biological membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. This interaction can disrupt membrane integrity and protein function, leading to antimicrobial effects. The hydroxyl group also plays a role in hydrogen bonding and molecular interactions, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Undecanol and its derivatives with varying functional groups at the terminal (C-11) or other positions:

Compound CAS No. Functional Group Molecular Formula Molecular Weight Key Applications/Sources
1-Undecanol 112-42-5 -OH C₁₁H₂₄O 172.31 Fragrances, surfactants
11-Mercapto-1-undecanol 73768-94-2 -SH C₁₁H₂₄OS 204.37 Self-assembled monolayers (SAMs)
11-Azido-1-undecanol 122161-09-5 -N₃ C₁₁H₂₃N₃O 213.32 Click chemistry, bioconjugation
1-Aminoundecane 7307-55-3 -NH₂ C₁₁H₂₅N 171.33 Surfactants, organic synthesis
3-Undecanol 6929-08-4 -OH (C-3) C₁₁H₂₄O 172.31 Isomer studies, GC/MS analysis
Undecyl acetate 1731-81-3 -OAc C₁₃H₂₆O₂ 214.34 Flavoring agents, esters

Physical and Thermodynamic Properties

  • 1-Undecanol: Boiling Point: ~243°C (literature value). Thermodynamic Data:
  • ΔfH°liquid: -120.7 ± 0.2 kcal/mol .
  • ΔcH°liquid: -1733.7 ± 0.2 kcal/mol .

    • Safety: Skin irritant (H315, H317) and aquatic toxicity (H411) .
  • 11-Mercapto-1-undecanol: Polar due to -SH group; forms SAMs on gold surfaces . Limited thermodynamic data; thiols generally exhibit higher reactivity than alcohols.
  • 11-Azido-1-undecanol: Azide group enables "click" reactions (e.g., with alkynes) for bioconjugation . Stability: Azides can be shock-sensitive but are stable under controlled conditions.
  • 1-Aminoundecane: Basic properties; used in cationic surfactants. Limited safety data available .

Isomerism and Positional Effects

  • 1-Undecanol vs. 2-Undecanol: 1-Undecanol (linear isomer) has a retention index (RI) of 1370 in GC/MS, while 2-Undecanol (branched) has RI 1301 . Positional isomerism affects boiling points and solubility.
  • 3-Undecanol: Hydroxyl at C-3 reduces polarity compared to terminal -OH, altering chromatographic behavior .

Biological Activity

11-Nitro-1-undecanol is a nitroalcohol compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a long-chain fatty alcohol structure with a nitro group at the 11th carbon position. This structural modification is significant as it can influence the compound's interaction with biological systems.

Cytotoxicity

The cytotoxic effects of nitro compounds are well-documented. For example, studies have shown that certain nitro compounds can induce apoptosis in cancer cells . The mechanism often involves increased endoplasmic reticulum stress leading to cell death. While specific data on this compound is scarce, its structural similarity to other cytotoxic nitro compounds suggests it may exhibit similar properties.

Case Study: Cytotoxic Effects of Nitro Compounds
In a study involving various nitro compounds, researchers observed significant reductions in tumor volume in mice treated with these agents. The proposed mechanism was linked to the activation of stress response pathways in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Nitro Group Reactivity : The nitro group can undergo reduction within biological systems, potentially leading to reactive intermediates that interact with cellular macromolecules.
  • Cell Membrane Interaction : Long-chain alcohols can disrupt lipid bilayers, enhancing the permeability of cell membranes to therapeutic agents.
  • Immune Modulation : Similar compounds have been shown to modulate immune responses by affecting cytokine production and T cell activation .

Toxicological Considerations

The safety profile of this compound is crucial for its potential therapeutic applications. While some studies suggest low toxicity levels for related nitro compounds , comprehensive toxicological assessments are necessary to establish safety for human use.

Table 2: Toxicity Profiles of Related Nitro Compounds

CompoundToxicity LevelReference
NitrobenzoatesLow
NitrothiobenzoatesModerate
This compoundTBDTBD

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 11-Nitro-1-undecanol using analytical techniques?

  • Methodological Answer :

  • Gas Chromatography/Mass Spectrometry (GC-MS) : Compare retention indices (RI) and mass spectral fragmentation patterns with reference data for structurally similar alcohols (e.g., 1-Undecanol, AI 1286–1301) . Use polar/non-polar columns under programmed temperature conditions (e.g., 50°C to 250°C at 5°C/min) to resolve nitro-alcohol isomers .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR shifts to confirm the nitro group’s position on the undecanol backbone. Cross-reference with spectral libraries for nitro-alcohol derivatives .
  • Purity Assessment : Quantify impurities via HPLC with UV detection (210–230 nm) and validate against certified reference standards (e.g., ChromaDex’s analytical protocols) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Nitration of 1-Undecanol : Use nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize side reactions (e.g., oxidation or denitration). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water to isolate the nitro-alcohol. Validate purity using GC-MS and differential scanning calorimetry (melting point: 44–47°C range, adjusted for nitro substitution) .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic data and expected structural features of this compound?

  • Methodological Answer :

  • Data Cross-Validation : Reconcile conflicting GC-MS and NMR results by synthesizing a deuterated analog (e.g., 2H^{2}H-labeled this compound) to confirm fragmentation pathways and peak assignments .
  • Isomer Analysis : Investigate potential positional isomers (e.g., 10-Nitro vs. 11-Nitro) using high-resolution MS (HRMS) and 15N^{15}N-NMR to distinguish nitro group placement .
  • Error Source Identification : Evaluate solvent effects (e.g., DMSO-induced shifts in NMR) or column degradation in GC analyses using retention index reproducibility tests .

Q. What methodological considerations are critical when designing kinetic studies for nitro group reactions in this compound?

  • Methodological Answer :

  • Variable Control : Maintain strict temperature control (±0.1°C) using jacketed reactors, as nitro group reactivity is highly temperature-dependent (e.g., Arrhenius studies between 25–60°C) .
  • Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to avoid hydrogen bonding interference. Validate solvent polarity effects via Kamlet-Taft parameters .
  • Real-Time Monitoring : Implement in-situ FTIR or Raman spectroscopy to track nitro group reduction or oxidation intermediates .

Q. How can researchers optimize experimental protocols to mitigate environmental and safety risks associated with this compound?

  • Methodological Answer :

  • Hazard Mitigation : Follow CAMEO Chemicals guidelines for handling nitro-alcohols: use fume hoods, avoid contact with oxidizers (e.g., peroxides), and store at ≤4°C in amber glass to prevent photodegradation .
  • Waste Management : Neutralize nitro-containing waste with alkaline hydrolysis (pH >12, 70°C for 24 hours) before disposal, as recommended by EPA protocols .

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